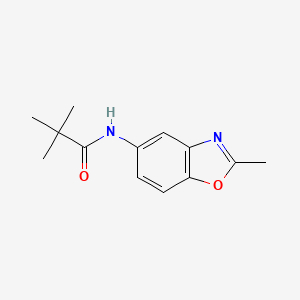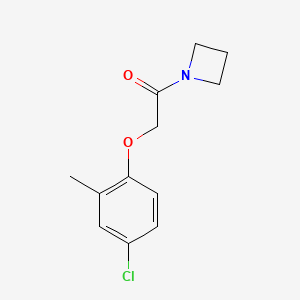
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, also known as DM-BP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BP is a benzoxazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a histone deacetylase inhibitor and a tubulin polymerization inhibitor. Histone deacetylase inhibitors have been shown to have anticancer and neuroprotective effects, while tubulin polymerization inhibitors have been shown to have anticancer effects.
Biochemical and physiological effects:
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, including antiproliferative and proapoptotic effects in cancer cells, neuroprotective effects in neuronal cells, and anti-inflammatory effects in macrophages. 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate for various diseases, and the synthesis of novel materials based on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide. Additionally, further studies are needed to evaluate the toxicity and safety of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide in vivo.
Synthesemethoden
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through various methods, including the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-methyl-1,3-benzoxazole-5-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as potassium carbonate. The yield and purity of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be improved through purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-10-7-9(5-6-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYEBIZWJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)



![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)


![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)